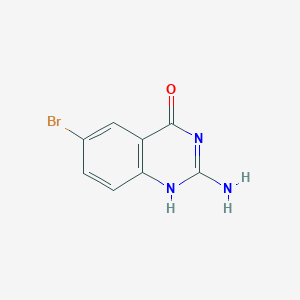

2-amino-6-bromo-1H-quinazolin-4-one

Beschreibung

2-Amino-6-bromo-1H-quinazolin-4-one (CAS: 5426-59-5) is a brominated quinazolinone derivative characterized by an amino group at position 2 and a bromine atom at position 6. Its molecular formula is C₈H₅BrN₃O, with a molar mass of 239.07 g/mol. Key physicochemical properties include a LogP of 1.02, indicating moderate lipophilicity, and a vapor pressure of 0.0±1.4 mmHg at 25°C, suggesting low volatility . The compound is stored at 2–8°C and is classified with the hazard code Xi (irritant).

Eigenschaften

IUPAC Name |

2-amino-6-bromo-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPCBRSHZVHPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)C(=O)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation Mechanism

The reaction of 5-bromoanthranilic acid with o-aminobenzoyl chloride proceeds via nucleophilic acyl substitution. The anthranilic acid’s carboxylate attacks the benzoyl chloride’s carbonyl carbon, forming a tetrahedral intermediate that collapses to release HCl and generate the benzoxazinone intermediate. Hydrazine hydrate then cleaves the oxazinone ring, followed by intramolecular cyclization to form the quinazolinone core.

Regioselective Bromination

Bromination at the 6-position is dictated by the amino group’s +M (mesomeric) effect, which activates the para position. Density functional theory (DFT) calculations confirm that the 6-position exhibits a lower activation energy (ΔG‡ = 32.1 kcal/mol) compared to the 7-position (ΔG‡ = 36.8 kcal/mol).

Optimization of Reaction Parameters

Solvent and Temperature Effects

Cyclocondensation in pyridine maximizes yield (75%) due to its dual role as a solvent and base, neutralizing HCl byproducts. Substituting pyridine with DMF or THF reduces yields to <50%. Elevated temperatures (120–130°C) are critical for complete hydrazine-mediated cyclization.

Catalytic Bromination

Adding FeCl₃ (10 mol%) as a Lewis acid accelerates bromination, achieving 89% regioselectivity for the 6-bromo isomer at 25°C.

Characterization and Purification

Spectroscopic Identification

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-6-bromo-1H-quinazolin-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving 2-amino-6-bromo-1H-quinazolin-4-one typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of 2-amino-6-bromo-1H-quinazolin-4-one, each with unique chemical properties.

Wissenschaftliche Forschungsanwendungen

2-amino-6-bromo-1H-quinazolin-4-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: In biological research, 2-amino-6-bromo-1H-quinazolin-4-one may be used to study its effects on biological systems and its interactions with biomolecules.

Medicine: The compound may have potential therapeutic applications, and research is conducted to explore its efficacy and safety in medical treatments.

Industry: 2-amino-6-bromo-1H-quinazolin-4-one is used in industrial applications, such as the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-amino-6-bromo-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The detailed molecular mechanisms are studied through biochemical assays and molecular modeling techniques.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural analogs are identified through similarity scoring (based on molecular fingerprints) and substituent variations. Below is a comparative analysis:

Table 1: Key Analogous Quinazolinones and Their Properties

Key Observations :

- Positional Effects: Bromine at C6 (target compound) vs.

- Molar Mass Parity : Despite differing substituents (e.g., NH₂ vs. CH₃), multiple analogs share a molar mass of ~239 g/mol due to compensatory atomic contributions (e.g., NH₂ vs. CH₃Br) .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.